molecular formula C7H5F2NO2 B025945 4-Amino-2,2-difluoro-1,3-benzodioxole CAS No. 106876-54-4

4-Amino-2,2-difluoro-1,3-benzodioxole

Cat. No. B025945
CAS RN: 106876-54-4
M. Wt: 173.12 g/mol
InChI Key: RXIKYXZKSIARLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole and related derivatives often involves strategic functionalization of the benzodioxole moiety to introduce amino and difluoro groups. Techniques include lithiation followed by reactions with electrophiles for introducing various functional groups, demonstrating the compound's versatility as a precursor for further chemical transformations (Schlosser, Gorecka, & Castagnetti, 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a planar benzodioxole ring system with electron-withdrawing difluoro substituents that influence the electronic distribution across the molecule. This structural arrangement is pivotal for the compound's chemical behavior and reactivity (Meng, Hou, Yu, & Gao, 2011).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including interactions with electrophiles and nucleophiles. Its reactivity is significantly influenced by the difluoro groups, which increase acidity and electrophilic character, facilitating nucleophilic substitution reactions and the formation of new chemical bonds (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Physical Properties Analysis

The physical properties of this compound include its crystalline structure, melting points, and solubility. These characteristics are crucial for determining its suitability in various applications and for understanding its behavior in different environments. The compound's stability and crystalline structure are particularly relevant for its storage and handling (Mabied, Shalaby, Zayed, El-Kholy, & Farag, 2014).

Scientific Research Applications

Organometallic Methodology

4-Amino-2,2-difluoro-1,3-benzodioxole, due to its acidic nature, is a prime candidate for transformation into a variety of derivatives through organometallic methodology. This includes reactions with different types of electrophiles and nucleophiles, leading to the synthesis of diverse compounds such as ketones, amines, and acids (Schlosser, Gorecka, & Castagnetti, 2003).

Synthesis of Pyridine Derivatives

A noteworthy application is the synthesis of pyridine derivatives from this compound, which has implications in medicinal chemistry. The derivatives created from this compound show potential for further functionalization, expanding its utility in drug development (Catalani, Paio, & Perugini, 2010).

Structural Elaboration in Organic Chemistry

The compound is also instrumental in structural elaboration in organic chemistry, particularly in processes like heavy-halogen migrations. This enables the creation of complex molecular structures with potential applications in various fields of chemistry (Gorecka, Leroux, & Schlosser, 2004).

Radiotracer Development

This compound has been used in the synthesis of carbon-11-labeled compounds, which are significant in the development of PET radiotracers for imaging diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).

Safety and Hazards

When handling 4-Amino-2,2-difluoro-1,3-benzodioxole, it is recommended to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .

Future Directions

The future directions of 4-Amino-2,2-difluoro-1,3-benzodioxole could involve its use in the synthesis of other compounds. For example, the chlorine atom in position 4 of the 5-aza-derivative of the 2,2-difluorobenzodioxole could be useful for further functionalization by cross-coupling reactions .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIKYXZKSIARLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371682
Record name 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106876-54-4
Record name 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

68 g (250 mmol) of 5,6-dichloro-4-nitro-2,2-difluoro-benzo(1.3)dioxole, 69 g (500 mmol) of potassium carbonate and 5 g of palladium-carbon (10% strength) are stirred at 50° C. and a hydrogen pressure of 90 bar in 500 ml of methanol in an autoclave for 20 hours. The reaction mixture is filtered, the filtrate is mixed with 500 ml of water and extracted thoroughly with ether, the extract is dried over sodium sulphate and the ether is removed in a rotary evaporator. By distillation, 35 g (81% of theory) of 4-amino-2,2-difluoro-benzo(1.3)dioxole are obtained having a boiling point of 84° to 86° C./16 mm and a refractive index of nD21 : 1.4995.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 2
4-Amino-2,2-difluoro-1,3-benzodioxole
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4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 4
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 5
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 6
4-Amino-2,2-difluoro-1,3-benzodioxole

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